4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (CAS 326860-10-0) is a distinct para-benzonitrile-substituted 3,3-diphenylpropylamine. Unlike fendiline or tolterodine, the electron-withdrawing nitrile alters amine pKa and hydrogen-bonding capacity, enabling chemoselective conversion to tetrazole or benzylamine probes. Its LogP (5.26) and PSA (35.82 Ų) occupy the extended CNS MPO space, making it a unique starting point for GABA(A) ligand discovery and target-identification studies. Choose this compound for reproducible SAR exploration that in‑class analogs cannot deliver.

Molecular Formula C23H22N2
Molecular Weight 326.4 g/mol
CAS No. 326860-10-0
Cat. No. B12566693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile
CAS326860-10-0
Molecular FormulaC23H22N2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)C#N)C3=CC=CC=C3
InChIInChI=1S/C23H22N2/c24-17-19-11-13-20(14-12-19)18-25-16-15-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,25H,15-16,18H2
InChIKeyIUDIDFILNHUZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (326860-10-0) — Compound Profile and Procurement-Ready Data


4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (CAS 326860-10-0), with the molecular formula C23H22N2 and molecular weight 326.43 g/mol , is a synthetic substituted benzonitrile featuring an aminoalkyl side chain that terminates in a 3,3-diphenylpropyl moiety . This structure places it within the class of arylalkylamines, a group known for interactions with G protein‑coupled receptors and ion channels [1]. Its physicochemical profile includes a polar surface area (PSA) of 35.82 Ų and a calculated LogP of 5.26 , indicating pronounced lipophilicity that may influence membrane permeability and CNS penetration.

Why 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (326860-10-0) Cannot Be Replaced by Other Diphenylpropylamines or Benzonitriles


Compounds sharing the diphenylpropylamine motif exhibit divergent biological profiles due to subtle differences in the amine substitution and the aromatic head group [1]. For instance, while fendiline acts as a positive allosteric modulator (PAM) of GABA(B) receptors and an L‑type calcium channel blocker [2], and tolterodine is a clinically used muscarinic receptor antagonist for overactive bladder [3], 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile incorporates a benzonitrile moiety at the para position of the benzyl group, which introduces an electron‑withdrawing nitrile functionality absent in the comparator compounds. This nitrile group alters the pKa of the proximal amine, modifies hydrogen‑bonding capacity, and can significantly impact binding to targets that recognize aromatic nitriles—such as certain kinase or GPCR pockets [4]. Consequently, in‑class analogs cannot be interchangeably used for SAR exploration or target‑engagement studies without compromising assay consistency and data reproducibility.

Quantitative Differentiation Evidence for 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (326860-10-0) Relative to Comparators


Structural Uniqueness: The p‑Benzonitrile Motif Confers Distinct Lipophilicity and Electronic Properties vs. Fendiline and Tolterodine

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile exhibits a calculated LogP of 5.26 and a polar surface area (PSA) of 35.82 Ų . In contrast, the clinically used antimuscarinic tolterodine has a calculated LogP of approximately 3.8–4.2 and a PSA of ~23.5 Ų, while the GABA(B) PAM fendiline has a LogP of ~4.5–5.0 and a PSA of ~12 Ų [1]. The higher PSA of the target compound is attributable to the nitrile group, which introduces a strong dipole and additional hydrogen‑bond acceptor capability. This is quantitatively reflected in the chromatographic retention and permeability indices of the class [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Synthetic Utility: Unique Reactivity of the Benzonitrile Group Enables Derivatization Not Possible with Fendiline or Tolterodine

The nitrile moiety in 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile can be converted to a tetrazole via [3+2] cycloaddition with sodium azide, yielding a bioisosteric replacement for carboxylic acids [1]. In contrast, fendiline and tolterodine lack this functional handle; their aromatic rings are not readily amenable to such chemoselective transformations without harsh electrophilic substitution conditions. The target compound can also undergo reduction to a benzylamine or hydrolysis to a benzamide, offering multiple diversification points. In a class‑level study of benzonitrile‑containing arylalkylamines, the nitrile group was shown to be stable under standard amine alkylation conditions (pH 8–10, RT, 24 h) with less than 5% hydrolysis observed [2].

Organic Synthesis Chemical Biology Click Chemistry

Biological Target Engagement: Distinct GABA(A) Antagonist Profile for Analogous 3,3‑Diphenylpropyl‑Substituted Benzonitriles

Although direct pharmacological data for 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile are not publicly available, a closely related analog—a 4‑alkylated 3‑isoxazolol incorporating a 3,3‑diphenylpropyl group—demonstrated GABA(A) antagonist potency comparable to or markedly higher than the standard antagonist SR 95531 in electrophysiological assays [1]. In contrast, fendiline and prenylamine are reported as GABA(B) PAMs, though these findings have been disputed by subsequent studies [2]. The structural divergence—specifically, the presence of the benzonitrile in the target compound versus the α‑methylbenzyl group in fendiline—suggests that the target compound may engage a different subset of GABA receptor subtypes or other CNS targets.

Neuroscience GABA Receptor Electrophysiology

Optimal Scientific and Industrial Applications for 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile (326860-10-0)


Lead‑Like Scaffold for CNS‑Targeted Medicinal Chemistry Programs

The compound’s calculated LogP of 5.26 and PSA of 35.82 Ų fall within the extended CNS MPO (Multiparameter Optimization) space [1]. Its structural resemblance to arylalkylamine CNS agents (e.g., fendiline, prenylamine) and the presence of a modifiable benzonitrile handle make it a suitable starting point for hit‑to‑lead optimization targeting neurological receptors [2].

Chemical Probe Synthesis via Nitrile‑Specific Transformations

The para‑benzonitrile group enables chemoselective conversion to a tetrazole (a carboxylic acid bioisostere) or to a primary benzylamine for further conjugation [3]. This allows the construction of affinity probes, fluorescent tracers, or biotinylated derivatives for target identification studies—capabilities not afforded by fendiline or tolterodine.

GABA(A) Receptor Pharmacology Tool

Based on the activity of structurally analogous 3,3‑diphenylpropyl‑containing compounds as GABA(A) antagonists with potency comparable to SR 95531 [4], this compound may serve as a starting point for developing novel GABA(A) receptor ligands. It offers a distinct chemotype from the widely studied GABA(B)‑targeting arylalkylamines, filling a gap in the tool compound portfolio for inhibitory neurotransmission studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.